molecular formula C14H14O4 B8788612 2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-, ethyl ester

2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-, ethyl ester

Cat. No.: B8788612
M. Wt: 246.26 g/mol
InChI Key: HCVRDHSIBXMNAT-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-, ethyl ester is an organic compound belonging to the naphthalene family It is characterized by the presence of an ethyl ester group, a methoxy group, and a hydroxyl group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-, ethyl ester typically involves the esterification of 8-methoxy-4-hydroxynaphthalene-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: 8-methoxy-4-oxo-naphthalene-2-carboxylate.

    Reduction: Ethyl 8-methoxy-4-hydroxy-naphthalene-2-carboxylate.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-, ethyl ester involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The compound may also modulate specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 8-methoxy-4-oxo-naphthalene-2-carboxylate: Similar structure but with a carbonyl group instead of a hydroxyl group.

    Ethyl 8-hydroxy-4-methoxy-naphthalene-2-carboxylate: Similar structure but with the positions of the hydroxyl and methoxy groups reversed.

    Methyl 8-methoxy-4-hydroxynaphthalene-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-, ethyl ester is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of an ethyl ester, methoxy, and hydroxyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 4-hydroxy-8-methoxynaphthalene-2-carboxylate

InChI

InChI=1S/C14H14O4/c1-3-18-14(16)9-7-11-10(12(15)8-9)5-4-6-13(11)17-2/h4-8,15H,3H2,1-2H3

InChI Key

HCVRDHSIBXMNAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=C2OC)C(=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 250 mL round bottom flask were added 2-methoxybenzaldehyde (2.0 g, 14.7 mmol), diethyl butanedioate (6.4 g, 36.7 mmol) and t-BuOH (35 mL). KO-t-Bu (3.3 g, 29.4 mmol) was added in portions. The reaction mixture was stirred at room temperature for 2 hours and then diluted with 0.5 N HCl (120 mL) and extracted with EtOAc. The organic layer was back extracted with 5% KOH (60 mL). Aqueous layer was acidified with 1N HCl and extracted with EtOAc. Organic layer was washed with brine, dried over sodium sulfate, filtered and concentrated. The crude product was treated with Ac2O (9.7 mL, 103 mmol) and NaOAc (2.05 g, 25 mmol) at 120° C. under nitrogen overnight. The reaction mixture was cooled with an ice bath and diluted with 150 mL of water. The aqueous solution was carefully removed by slow decantation. The remaining residue was dissolved in EtOAc (30 mL), dried over sodium sulfate, filtered and concentrated. The crude product was purified on a silica gel column eluting with a gradient of 100% hexanes to 25% EtOAc/hexanes to give the title intermediate (0.52 g) as a light yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
9.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.05 g
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

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